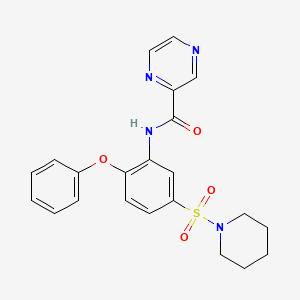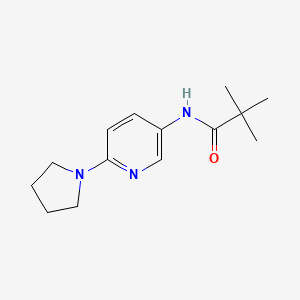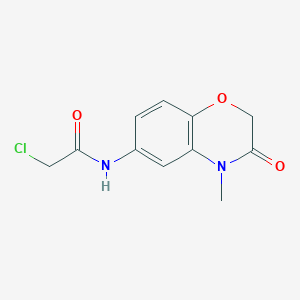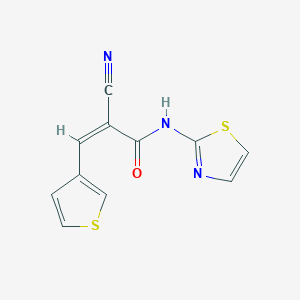![molecular formula C12H13N3O2 B7518879 N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide, also known as DMF or dimethyl fumarate, is an organic compound with a molecular formula of C11H11N2O3. It is a white crystalline powder that is soluble in water and has been extensively studied for its potential applications in both scientific research and medicine.
Mécanisme D'action
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide's mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxification enzymes. Additionally, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of neuroprotection, and the modulation of immune system activity. Additionally, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to have a positive effect on mitochondrial function and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide in lab experiments is its ability to activate the Nrf2 pathway, which can lead to the upregulation of various antioxidant and detoxification enzymes. Additionally, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation of using N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are a variety of potential future directions for N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide research, including its applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use in treating autoimmune disorders. Additionally, further research is needed to optimize N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide synthesis methods and to better understand its mechanism of action at the molecular level.
Conclusion
In conclusion, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide is a promising compound with a variety of potential applications in both scientific research and medicine. Its ability to modulate the immune system and activate the Nrf2 pathway make it a valuable tool for studying various disease states and developing new treatments. With continued research, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has the potential to make a significant impact on the field of medicine and beyond.
Méthodes De Synthèse
The synthesis of N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide can be achieved through a variety of methods, including the esterification of fumaric acid with dimethylamine, as well as the reaction of furan-2-carboxylic acid with 6-(dimethylamino)pyridine. These methods have been optimized to produce high yields of N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide with minimal byproducts.
Applications De Recherche Scientifique
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been widely used in scientific research due to its ability to modulate the immune system and its potential applications in treating various diseases. Specifically, N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide has been studied for its anti-inflammatory properties and its ability to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Propriétés
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)11-6-5-9(8-13-11)14-12(16)10-4-3-7-17-10/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWDHSUMPWGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)

![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)



![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)

![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)